(R)-3-hydroxy-5-phenylpent-1-ene
Overview
Description
®-3-hydroxy-5-phenylpent-1-ene is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a chiral carbon, a phenyl group (C6H5) attached to the fifth carbon, and a double bond between the first and second carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-hydroxy-5-phenylpent-1-ene can be achieved through several methods. One common approach involves the asymmetric reduction of 3-oxo-5-phenylpent-1-ene using chiral catalysts. This method ensures the formation of the ®-enantiomer with high enantiomeric purity. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.
Another method involves the use of organometallic reagents. For instance, the addition of phenylmagnesium bromide to ®-3-hydroxy-5-penten-1-one followed by acidic workup can yield ®-3-hydroxy-5-phenylpent-1-ene.
Industrial Production Methods
Industrial production of ®-3-hydroxy-5-phenylpent-1-ene may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and chiral catalysts to achieve the desired enantiomeric excess. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
®-3-hydroxy-5-phenylpent-1-ene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The double bond can be reduced to form ®-3-hydroxy-5-phenylpentane using hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Tosyl chloride in pyridine followed by nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: ®-3-oxo-5-phenylpent-1-ene.
Reduction: ®-3-hydroxy-5-phenylpentane.
Substitution: ®-3-tosyloxy-5-phenylpent-1-ene and subsequent products depending on the nucleophile used.
Scientific Research Applications
®-3-hydroxy-5-phenylpent-1-ene has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral substrates. It helps in understanding the stereoselectivity of enzymes.
Medicine: Potential applications in drug development, particularly in the synthesis of chiral pharmaceuticals. Its structure can be modified to create analogs with therapeutic properties.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-hydroxy-5-phenylpent-1-ene depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, where the hydroxyl and phenyl groups play crucial roles in binding and catalysis. The chiral center ensures that the compound fits into the enzyme’s active site in a specific orientation, leading to selective reactions.
In medicinal chemistry, the compound’s mechanism of action may involve interactions with biological targets such as receptors or enzymes. The phenyl group can engage in π-π interactions, while the hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
®-3-hydroxy-5-phenylpent-1-ene can be compared with similar compounds such as:
(S)-3-hydroxy-5-phenylpent-1-ene: The enantiomer of the compound, which may exhibit different biological activities and properties.
3-hydroxy-5-phenylpentane: Lacks the double bond, resulting in different reactivity and applications.
3-oxo-5-phenylpent-1-ene: The oxidized form, which can be used as an intermediate in various synthetic pathways.
The uniqueness of ®-3-hydroxy-5-phenylpent-1-ene lies in its chiral center and the presence of both a hydroxyl group and a double bond, making it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
(3R)-5-phenylpent-1-en-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUJXKHHANQVNB-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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